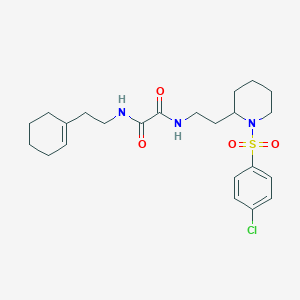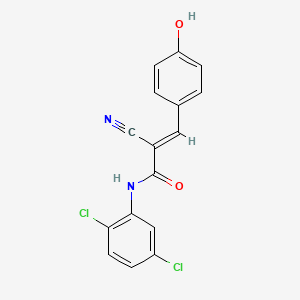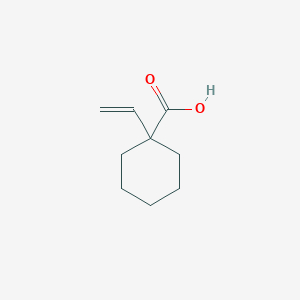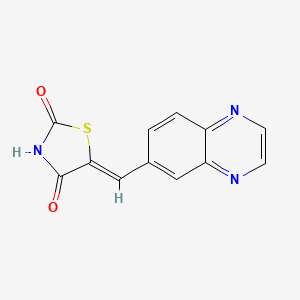![molecular formula C15H23N3O3S B2457423 5-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1,2-oxazole-4-carboxamide CAS No. 2380173-23-7](/img/structure/B2457423.png)
5-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a thian ring, and an oxazole ring
準備方法
The synthesis of 5-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1,2-oxazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the morpholine and thian intermediates, which are then coupled with the oxazole ring through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. These methods are optimized to minimize waste and reduce production costs, making the compound more accessible for various applications.
化学反応の分析
5-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1,2-oxazole-4-carboxamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thian ring can lead to the formation of sulfoxides or sulfones, while reduction of the oxazole ring may yield amines or alcohols. Substitution reactions can introduce various functional groups onto the morpholine or oxazole rings, further diversifying the compound’s chemical properties.
科学的研究の応用
5-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1,2-oxazole-4-carboxamide has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial and fungal strains . In biology, the compound is used as a tool to study cellular processes and signaling pathways, particularly those involving the morpholine and oxazole rings.
In the field of industrial chemistry, this compound is explored for its potential as a catalyst or intermediate in the synthesis of other complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable component in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s morpholine ring is known to interact with enzymes and receptors, modulating their activity and affecting cellular functions . The oxazole ring, on the other hand, can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
These interactions can lead to various effects, such as inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
When compared to similar compounds, 5-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1,2-oxazole-4-carboxamide stands out due to its unique combination of structural features. Similar compounds include those with morpholine, thian, or oxazole rings, such as 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides and 5-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyridine-3-carboxamide .
These compounds share some chemical properties and reactivity but differ in their specific applications and biological activities. The presence of the thian ring in this compound adds an additional layer of complexity and potential for diverse interactions, making it a unique and valuable compound for research and industrial applications.
特性
IUPAC Name |
5-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-12-13(10-17-21-12)14(19)16-11-15(2-8-22-9-3-15)18-4-6-20-7-5-18/h10H,2-9,11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROYRFPKCFSGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2457340.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2457345.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2457347.png)
![(Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2457349.png)


![N-(4-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2457353.png)
![2-[(Methylamino)methyl]cyclohexan-1-ol](/img/structure/B2457354.png)


![1-[(E)-but-2-enyl]-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione](/img/structure/B2457358.png)

![Methyl 2-[(1-ethylpyrazol-3-yl)amino]acetate](/img/structure/B2457363.png)
